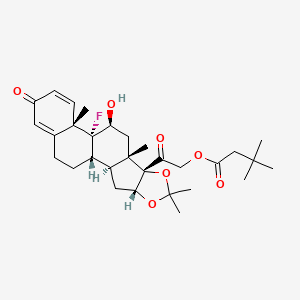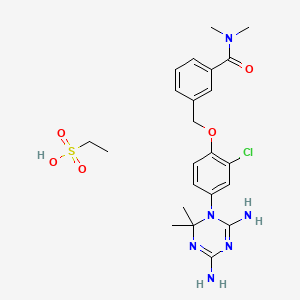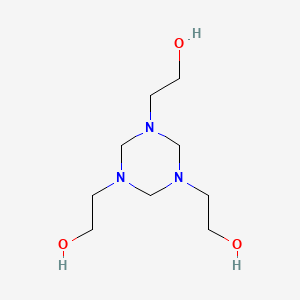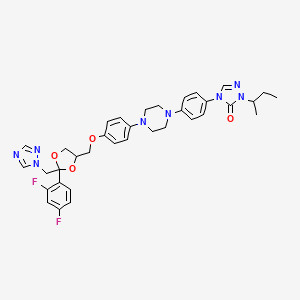
Saperconazol
Descripción general
Descripción
2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-onee is a fluorinated bis-triazole antifungal compound known for its potent activity against various fungal infections, particularly those caused by Aspergillus species . It is structurally related to other triazole antifungals like itraconazole and ketoconazole . 2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-onee has been studied for its efficacy in treating systemic and subcutaneous mycoses .
Aplicaciones Científicas De Investigación
2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-onee has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of triazole antifungals.
Biology: 2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-onee is employed in research to understand fungal cell wall synthesis and the mechanisms of antifungal resistance.
Mecanismo De Acción
Target of Action
Saperconazole is an antifungal agent that primarily targets the cytochrome P-450 sterol C-14 α-demethylase . This enzyme plays a crucial role in the synthesis of ergosterol, a vital component of the fungal cell wall .
Mode of Action
Saperconazole interacts with its target, the 14-α demethylase, a cytochrome P-450 enzyme, which is necessary for the conversion of lanosterol to ergosterol . By inhibiting this enzyme, saperconazole disrupts the synthesis of ergosterol, leading to increased cellular permeability and leakage of cellular contents .
Biochemical Pathways
The inhibition of the enzyme cytochrome P450 14α-demethylase by saperconazole disrupts the normal synthesis of ergosterol from lanosterol . This disruption affects the integrity of the fungal cell wall, as ergosterol is an essential component of it . The subsequent loss of normal sterols correlates with the accumulation of 14 α-methyl sterols in fungi and may be partly responsible for the fungistatic activity of saperconazole .
Pharmacokinetics
The pharmacokinetics of saperconazole have been studied in rabbits . The drug was administered by topical, subconjunctival, and oral routes . Following a single 20-μL drop of 0.25% saperconazole in normal corneas, a mean peak level of 2.32±0.06 μg/g was achieved in 10 minutes . The drug was rapidly cleared from the cornea within 2 hours . Levels following oral administration were low and probably subtherapeutic in all ocular tissues that were evaluated .
Result of Action
The inhibition of ergosterol synthesis by saperconazole leads to increased cellular permeability, causing leakage of cellular contents . This results in the disruption of normal fungal cell function and ultimately leads to the death of the fungal cell .
Análisis Bioquímico
Biochemical Properties
Saperconazole interacts with a key enzyme in fungi, sterol demethylase . This enzyme is involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting sterol demethylase, Saperconazole disrupts ergosterol synthesis, leading to alterations in the cell membrane that result in fungal cell death .
Cellular Effects
Saperconazole has potent activity against Aspergillus fumigatus . It suppresses the germination of spores and blocks the development of hyphae, sporophores, vesicles, sterigmata, and spores . It also induces necrosis in a substantial proportion of pre-existing hyphae .
Molecular Mechanism
The molecular mechanism of Saperconazole involves the inhibition of the enzyme sterol demethylase . This inhibition disrupts the synthesis of ergosterol, leading to alterations in the fungal cell membrane and ultimately causing cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, Saperconazole has shown to have a potent and prolonged antifungal effect . It reduces the colony-forming units of Aspergillus in kidneys more than 1000-fold compared to untreated mice .
Dosage Effects in Animal Models
In animal models, Saperconazole has shown efficacy at different dosages . At a dosage of 200 mg/kg/day, it reduced the colony-forming units of Aspergillus in kidneys more than 1000-fold compared to untreated mice .
Metabolic Pathways
As a triazole antifungal, it is known to interfere with the ergosterol synthesis pathway in fungi by inhibiting the enzyme sterol demethylase .
Transport and Distribution
Like other triazole antifungals, it is likely to be distributed widely in the body after administration .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the endoplasmic reticulum of fungal cells where the target enzyme, sterol demethylase, is located .
Métodos De Preparación
The preparation of saperconazole involves several synthetic steps. One method includes the reaction of difluorophenyl acetylchloride with triazole in the presence of copper(I) iodide and potassium carbonate at elevated temperatures . Another method involves the reduction of 2-chloronicotinic acid with methylamine to form 2-methylamino-3-pyridinemethanol, which is then further processed to obtain the final product . These methods are designed to be cost-effective and suitable for industrial-scale production.
Análisis De Reacciones Químicas
2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-onee undergoes various chemical reactions, including:
Oxidation: 2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-onee can be oxidized under specific conditions, leading to the formation of different oxidative products.
Reduction: The compound can be reduced using agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-onee is structurally and functionally similar to other triazole antifungals such as:
- Itraconazole
- Ketoconazole
- Fluconazole
Compared to these compounds, saperconazole has shown superior efficacy in certain fungal infections, particularly those resistant to other triazoles . Its unique fluorinated structure contributes to its enhanced antifungal activity and broader spectrum of action .
Propiedades
Número CAS |
110588-57-3 |
|---|---|
Fórmula molecular |
C35H38F2N8O4 |
Peso molecular |
672.7 g/mol |
Nombre IUPAC |
2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38F2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1 |
Clave InChI |
HUADITLKOCMHSB-ZPGVKDDISA-N |
SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
SMILES isomérico |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
SMILES canónico |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Saperconazole; SPZ; R66905; R-66905; R 66905; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


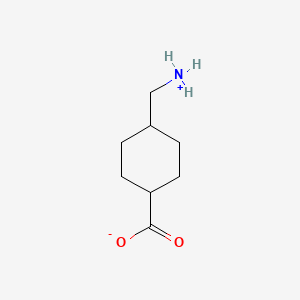
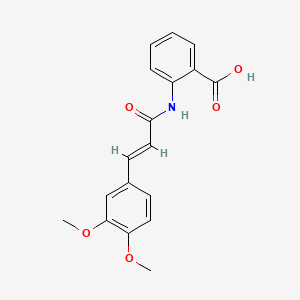
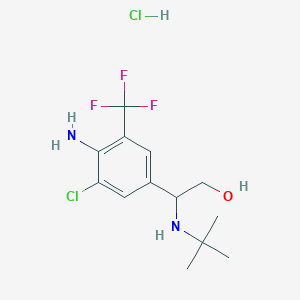
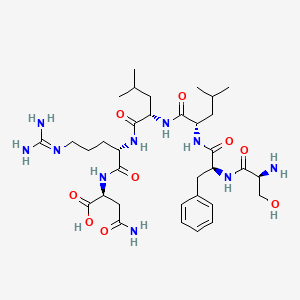
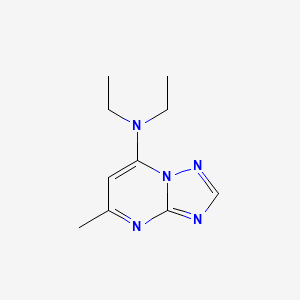
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt](/img/structure/B1681363.png)
![1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride](/img/structure/B1681365.png)
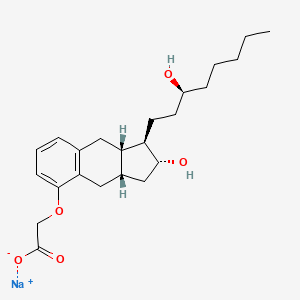

![1-[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidin-2-yl)formamido]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1681368.png)
![(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B1681369.png)
